1-苯基氮杂环丁醇

描述

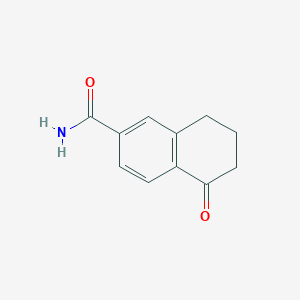

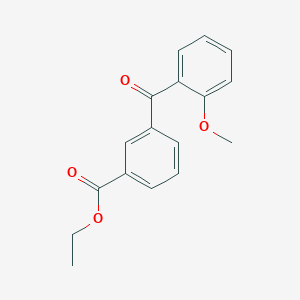

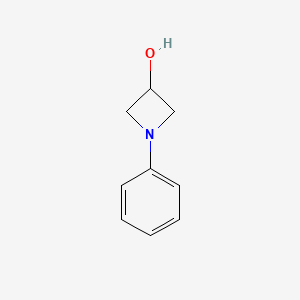

1-Phenylazetidin-3-ol (PAZO) is a nitrogen-containing heterocycle, part of the family of azetidines. It has a CAS Number of 857280-53-6 and a molecular weight of 149.19 . It is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular formula of 1-Phenylazetidin-3-ol is C9H11NO . It has a molecular weight of 149.19 .Physical And Chemical Properties Analysis

1-Phenylazetidin-3-ol is a pale-yellow to yellow-brown solid . It is shipped at room temperature .科学研究应用

Medicinal Chemistry: Antimicrobial and Antitumor Applications

1-Phenylazetidin-3-ol shows promise in medicinal chemistry due to its potential antimicrobial and antitumor properties. It can be used as a precursor for synthesizing phenazine derivatives, which are known for their broad spectrum of biological activities, including antimicrobial and antitumor effects . These derivatives are significant in the development of new pharmaceuticals that can combat resistant strains of bacteria and inhibit cancer cell growth.

Materials Science: OLEDs and CPL Materials

In the field of materials science, 1-Phenylazetidin-3-ol could be utilized in the synthesis of chiral materials for organic light-emitting diodes (OLEDs) and circularly polarized luminescence (CPL) applications . These materials are crucial for advancing technologies in 3D displays and improving the efficiency and color purity of OLEDs.

Environmental Science: Nanosensor Development

1-Phenylazetidin-3-ol may contribute to environmental science by aiding in the creation of nanosensors. These sensors can detect environmental pollutants at very low concentrations, which is essential for monitoring and protecting ecosystems .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 1-Phenylazetidin-3-ol can be involved in the development of analytical methods such as chromatography and spectroscopy. These techniques are used to identify and quantify chemical substances, playing a critical role in quality control and research .

Pharmacology: Drug Synthesis and Bioactivity

The compound’s role in pharmacology is linked to drug synthesis and the exploration of bioactive properties. It can be a key intermediate in the synthesis of various drugs, contributing to the discovery of new treatments with unique biological interactions .

Biochemistry: Enzyme Mimicry and Reaction Pathways

1-Phenylazetidin-3-ol has potential applications in biochemistry, particularly in enzyme mimicry and understanding reaction pathways. It could be used to study enzyme-like properties in redox reactions and the synthesis of biofunctional molecules .

属性

IUPAC Name |

1-phenylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-6-10(7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOXYMJNDJMGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625650 | |

| Record name | 1-Phenylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

857280-53-6 | |

| Record name | 1-Phenylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。